REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:20]=[C:11]3[CH2:12][CH2:13][C:14]4[C:19]([N:10]3[N:9]=2)=[CH:18][CH:17]=[CH:16][CH:15]=4)[CH:5]=[CH:6][CH:7]=1.[Na].[CH2:22](Br)[CH3:23]>C(O)C>[CH2:22]([O:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:20]=[C:11]3[CH2:12][CH2:13][C:14]4[C:19]([N:10]3[N:9]=2)=[CH:18][CH:17]=[CH:16][CH:15]=4)[CH:5]=[CH:6][CH:7]=1)[CH3:23] |^1:20|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C1=NN2C(CCC3=CC=CC=C23)=C1
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for seven hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
of water and subsequent evaporation of the ethanol
|
Type
|
CUSTOM
|
Details
|
a residue is obtained which
|
Type
|
CUSTOM
|
Details
|
is crystallized from methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=1C=C(C=CC1)C1=NN2C(CCC3=CC=CC=C23)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |